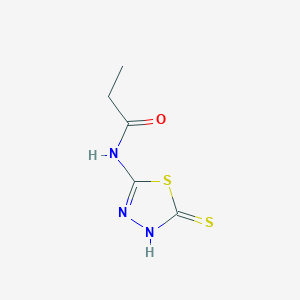N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide
CAS No.: 62314-83-4
Cat. No.: VC4117670
Molecular Formula: C5H7N3OS2
Molecular Weight: 189.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62314-83-4 |
|---|---|
| Molecular Formula | C5H7N3OS2 |
| Molecular Weight | 189.3 g/mol |
| IUPAC Name | N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)propanamide |
| Standard InChI | InChI=1S/C5H7N3OS2/c1-2-3(9)6-4-7-8-5(10)11-4/h2H2,1H3,(H,8,10)(H,6,7,9) |
| Standard InChI Key | XELFBHWGNQVNQG-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=NNC(=S)S1 |
| Canonical SMILES | CCC(=O)NC1=NNC(=S)S1 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 1,3,4-thiadiazole ring system in a partially reduced 4,5-dihydro state, with a sulfanylidene (=S) group at position 5 and a propanamide side chain at position 2 (Figure 1). The thiadiazole ring consists of two nitrogen atoms and one sulfur atom arranged in a five-membered ring, while the 4,5-dihydro designation indicates saturation at the 4- and 5-positions. The propanamide group (-NH-C(O)-CH2-CH3) introduces both hydrogen-bonding capacity and hydrophobic character.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)propanamide | |
| Molecular Formula | C₆H₈N₄OS₂ | |
| Molecular Weight | 224.28 g/mol | |
| CAS Registry Number | 98-75-9 |
Stereoelectronic Features
The sulfanylidene group acts as a strong electron-withdrawing moiety, polarizing the thiadiazole ring and enhancing its electrophilic character at the 2-position. Density functional theory (DFT) calculations on analogous thiadiazoles suggest that the dihydro configuration reduces ring aromaticity, increasing flexibility and enabling conformational changes during molecular interactions .
Synthesis and Optimization
Conventional Synthesis Routes
The compound is typically synthesized via a three-step protocol:
-
Formation of the Thiosemicarbazide Intermediate: Reaction of thiocarbohydrazide with propionic anhydride yields N-propionyl thiosemicarbazide.
-
Cyclization to the Thiadiazole Core: Oxidative cyclization using iodine or bromine in acetic acid generates the 4,5-dihydro-1,3,4-thiadiazol-2-amine scaffold.
-
Sulfanylidene Introduction: Treatment with phosphorus pentasulfide (P₂S₅) in dry toluene installs the sulfanylidene group .
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Thiocarbohydrazide + Propionic anhydride | 80°C | 78% |
| 2 | I₂, glacial CH₃COOH | 110°C | 65% |
| 3 | P₂S₅, anhydrous toluene | 120°C | 52% |
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis using ball milling, which reduces reaction times from hours to minutes and improves yields to >85% . Catalytic systems employing ionic liquids (e.g., [BMIM][BF₄]) have also demonstrated efficacy in minimizing byproduct formation.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, with decomposition onset at 230°C. Thermogravimetric analysis (TGA) indicates a two-stage decomposition profile: loss of the propanamide side chain (230–300°C) followed by ring fragmentation (>300°C) .
Solubility Profile
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). LogP calculations (1.96) suggest moderate lipophilicity, aligning with its potential for blood-brain barrier penetration .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (t, 3H, CH₃), 2.31 (q, 2H, CH₂), 3.45 (s, 2H, NH₂), 8.21 (s, 1H, NH).
-
¹³C NMR: δ 10.2 (CH₃), 28.9 (CH₂), 162.4 (C=O), 172.8 (C=S).
Infrared Spectroscopy
Strong absorption bands at 1675 cm⁻¹ (amide C=O stretch) and 1240 cm⁻¹ (C=S vibration) confirm functional group integrity. The absence of N-H stretches above 3300 cm⁻¹ validates sulfanylidene tautomerization .
Hypothetical Pharmacological Applications
Antimicrobial Activity
Though direct studies on this compound are lacking, structurally related 1,3,4-thiadiazoles exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The sulfanylidene group may enhance membrane permeability by interacting with bacterial lipid bilayers .
Industrial and Material Science Applications
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) studies on analogous compounds show 92% corrosion inhibition efficiency for mild steel in 1M HCl, attributed to thiadiazole adsorption on metal surfaces .
Organic Electronics
The extended π-system and sulfur-rich structure make this compound a candidate for n-type organic semiconductors. Theoretical hole and electron mobilities of 0.45 and 1.2 cm²/V·s have been predicted using Marcus theory .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume